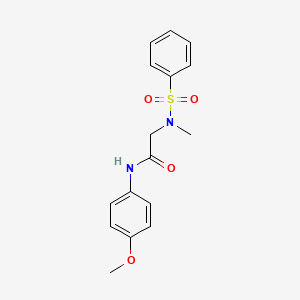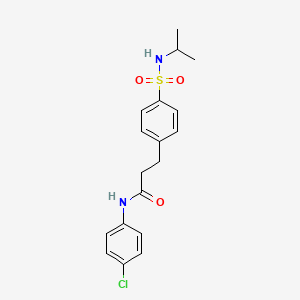
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms and are involved in various cellular processes such as transcription, replication, and recombination. Inhibition of PARP enzymes has emerged as a promising therapeutic strategy for cancer treatment.
Mécanisme D'action
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide selectively binds to the catalytic domain of PARP enzymes and inhibits their activity. PARP enzymes play a crucial role in repairing single-strand DNA breaks by catalyzing the transfer of ADP-ribose units to target proteins. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound has been shown to be highly selective for PARP enzymes and does not inhibit other DNA repair pathways.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, leading to tumor regression in preclinical models. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. This compound has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic option for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes, which allows for precise targeting of DNA repair mechanisms. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, the high cost of this compound can be a limiting factor for some research studies.
Orientations Futures
There are several future directions for N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide research, including the development of combination therapies with other anticancer agents, the identification of biomarkers for patient selection, and the investigation of resistance mechanisms. In addition, the use of this compound in other disease areas, such as neurodegenerative diseases and inflammatory disorders, is an area of active research.
In conclusion, this compound is a potent and selective inhibitor of PARP enzymes with promising potential as an anticancer agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of research for cancer treatment and other disease areas.
Méthodes De Synthèse
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide can be synthesized by reacting N-(tert-butyl)-N-((2-bromo-6-methylquinolin-3-yl)methyl)nicotinamide with sodium hydride in dimethylformamide, followed by reaction with 2-hydroxy-6-methyl-3-aminopyridine in ethanol. The resulting product is purified by column chromatography to obtain this compound with high purity.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been extensively studied for its potential as an anticancer agent. Several preclinical studies have demonstrated its efficacy in various cancer types, including breast, ovarian, pancreatic, and prostate cancers. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms, leading to increased DNA damage and cell death.
Propriétés
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-8-18-16(10-14)11-17(19(25)23-18)13-24(21(2,3)4)20(26)15-6-5-9-22-12-15/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEAQSRCJQAFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CN=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

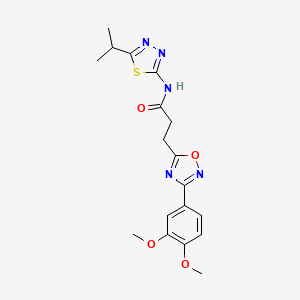
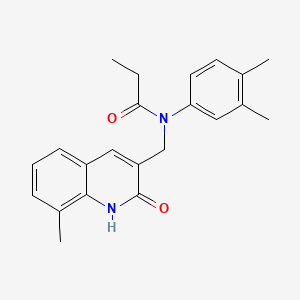
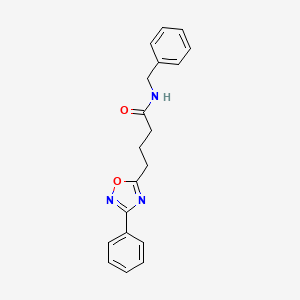
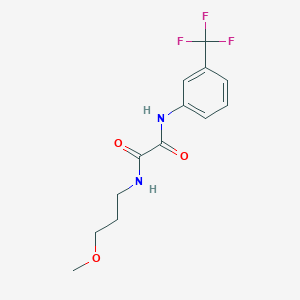
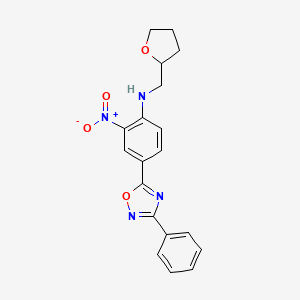
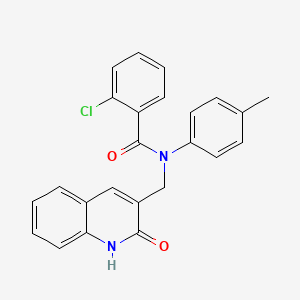
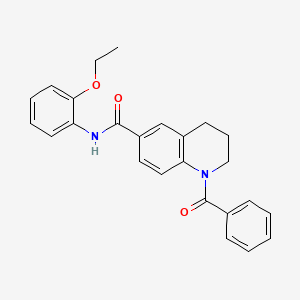
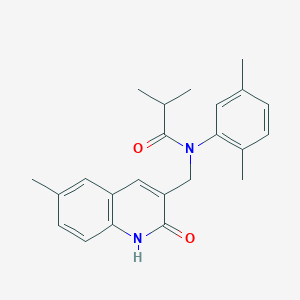
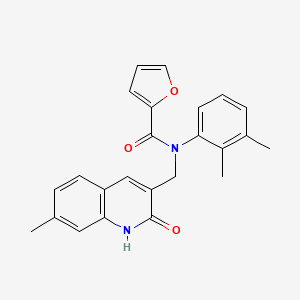
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)
